![molecular formula C24H38Br2N2 B1663700 bPiDDB CAS No. 525596-66-1](/img/structure/B1663700.png)
bPiDDB
Overview
Description
Molecular Structure Analysis
The molecular structure of bPiDDB is represented by the formula C24H38Br2N2 . The compound has a molecular weight of 514.38 .Chemical Reactions Analysis
BPiDDB has been shown to inhibit nicotine-evoked dopamine (DA) release from rat striatal slices . It has also been found to decrease nicotine self-administration in rats .Physical And Chemical Properties Analysis
BPiDDB is a polar, cationic molecule with a molecular weight of 514.38 and a chemical formula of C24H38Br2N2 .Scientific Research Applications
Analysis of bPiDDB Applications
Nicotine Addiction Treatment: bPiDDB has been identified as a potent inhibitor of nicotine-evoked dopamine release, which is a key factor in nicotine addiction. It interacts with α6β2-containing nicotinic receptors, which are implicated in the reinforcing effects of nicotine .
Neuropharmacology: As an antagonist of specific nicotinic acetylcholine receptors (nAChRs), bPiDDB contributes to the understanding of the role these receptors play in dopamine release and reinforcement mechanisms .
Blood-Brain Barrier Permeation: Studies have shown that bPiDDB can permeate the blood-brain barrier via the choline transporter, which is significant for delivering therapeutic agents to the brain .
Selective Receptor Targeting: The specificity of bPiDDB allows for targeted therapeutic interventions without affecting other nicotinic receptors, minimizing side effects and improving treatment outcomes .
Neurotransmitter Release Modulation: By inhibiting nicotine-evoked dopamine release, bPiDDB modulates neurotransmitter dynamics, which has implications for various neurological conditions beyond addiction .
Pharmacokinetics: The transport characteristics of bPiDDB across biological membranes contribute to its pharmacokinetic profile, influencing its efficacy and safety as a therapeutic agent .
Neuroscience Research Tool: As a selective nAChR antagonist, bPiDDB serves as a valuable tool in neuroscience research to study the function of dopaminergic neurons and their response to nicotine .
Therapeutic Development: The properties of bPiDDB make it a promising candidate for developing new therapies for conditions related to dysregulated dopaminergic signaling .
Each application provides a unique insight into the potential uses of bPiDDB in scientific research and therapeutic development.
Europe PMC - Repeated nicotine administration robustly increases bPiDDB inhibitory potency Wiley Online Library - bPiDI: a novel selective α6β2* nicotinic receptor antagonist ResearchGate - r-bPiDI, an α6β2* Nicotinic Receptor Antagonist Springer - r-bPiDI, an α6β2* Nicotinic Receptor Antagonist ASPET Journals - Carrier-Mediated Transport of the Quaternary Ammonium Neuronal
properties
IUPAC Name |
3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bPiDDB |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.